molecular formula C17H19FN2O B2508988 N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide CAS No. 952966-78-8

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide

Cat. No. B2508988
CAS RN: 952966-78-8
M. Wt: 286.35
InChI Key: VEWDCZUFXFSBJN-UHFFFAOYSA-N
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Description

The compound "N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide" is a structurally complex molecule that may have potential applications in various fields of medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related functional groups and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that result in the formation of the desired product with high selectivity and affinity for certain biological targets. For instance, a novel compound with a high binding affinity and selectivity at the 5-HT(1F) receptor was synthesized, which could be effective for migraine therapy . Another compound was identified as a potent mGluR1 antagonist with excellent subtype selectivity and a good pharmacokinetic profile in rats, demonstrating antipsychotic-like effects in animal models .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as elemental analysis, IR, and NMR spectroscopy. Single crystal X-ray diffraction data have been used to determine the crystal and molecular structure of metal complexes of a similar compound, revealing a slightly distorted square planar geometry with electronic delocalization in the chelate ring .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be studied through their interaction with other molecules or metal ions. For example, the metal complexes of N-(dimethylcarbamothioyl)-4-fluorobenzamide exhibit electroactive properties, as demonstrated by cyclic voltammetry in aprotic media . This suggests that the compound of interest may also participate in various chemical reactions, potentially leading to the formation of complexes with distinct electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural features and the results of experimental studies. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a high fluorescence quantum yield at room temperature . Similarly, the compound of interest may exhibit unique optical properties due to its molecular structure. Additionally, the analysis of long-range through-space couplings via intramolecular hydrogen bonds in 2-fluorobenzamide derivatives provides insights into the electronic interactions that can influence the physical properties of such compounds .

Scientific Research Applications

Analysis of Spin-Spin Couplings

Rae et al. (1993) explored the spin-spin couplings in 2-fluorobenzamide derivatives, revealing insights into the electronic interactions facilitated by the molecular structure of these compounds. The study highlighted the significant role of intramolecular hydrogen bonds in mediating these interactions, offering a deeper understanding of the chemical behavior of fluorobenzamides (Rae, Weigold, Contreras, & Biekofsky, 1993).

Intramolecular Charge Transfer Studies

Létard, Lapouyade, and Rettig (1993) conducted a comprehensive study on 4-(dimethylamino)stilbene and its derivatives, focusing on their photophysical properties. The research provided valuable information on intramolecular charge transfer mechanisms, with implications for designing molecules with specific optical properties (Létard, Lapouyade, & Rettig, 1993).

Photoheterolysis for Synthesis

The work by Fagnoni, Mella, and Albini (1999) illustrated the utility of photoheterolysis in synthesizing aryl- and alkylanilines, demonstrating the versatility of N,N-dimethylamino-containing compounds in organic synthesis. This method offers a smooth pathway for the creation of complex molecules, highlighting the importance of N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide and similar compounds in synthetic chemistry (Fagnoni, Mella, & Albini, 1999).

Alzheimer's Disease Research

Shoghi-Jadid et al. (2002) applied derivatives of N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide in the study of Alzheimer's disease, specifically for imaging neurofibrillary tangles and beta-amyloid plaques. This research underscores the potential of such compounds in developing noninvasive diagnostic techniques for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Fluorescent Molecular Probes

Diwu et al. (1997) developed new fluorescent solvatochromic dyes based on the dimethylamino group, demonstrating their application as molecular probes. These dyes, related to the structure of N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide, show promise for studying biological events and processes due to their sensitivity to environmental changes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-20(2)14-9-7-13(8-10-14)11-12-19-17(21)15-5-3-4-6-16(15)18/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWDCZUFXFSBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)-2-fluorobenzamide

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